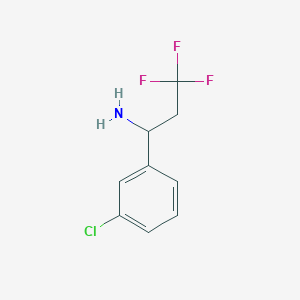![molecular formula C27H33N3O B15260495 (2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B15260495.png)
(2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol is a complex organic compound that features a piperazine ring substituted with a methyl group, a triphenylmethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol typically involves multiple steps. One common method starts with the protection of the hydroxyl group, followed by the introduction of the triphenylmethyl group through a nucleophilic substitution reaction. The piperazine ring is then introduced via a substitution reaction, and finally, the methyl group is added through alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are often streamlined using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the triphenylmethyl group.
Substitution: The piperazine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can lead to the removal of the triphenylmethyl group, resulting in a simpler amine structure.
Scientific Research Applications
(2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The triphenylmethyl group may enhance the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-(4-Methylpiperazin-1-yl)-2-[(diphenylmethyl)amino]propan-1-ol
- (2S)-3-(4-Methylpiperazin-1-yl)-2-[(phenylmethyl)amino]propan-1-ol
Uniqueness
(2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol is unique due to the presence of the triphenylmethyl group, which can significantly influence its chemical properties and biological activity. This group provides steric hindrance and electronic effects that can enhance the compound’s stability and reactivity compared to similar compounds with smaller substituents.
Properties
Molecular Formula |
C27H33N3O |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(2S)-3-(4-methylpiperazin-1-yl)-2-(tritylamino)propan-1-ol |
InChI |
InChI=1S/C27H33N3O/c1-29-17-19-30(20-18-29)21-26(22-31)28-27(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-16,26,28,31H,17-22H2,1H3/t26-/m0/s1 |
InChI Key |
LPIVVHXERSMXMC-SANMLTNESA-N |
Isomeric SMILES |
CN1CCN(CC1)C[C@@H](CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1CCN(CC1)CC(CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


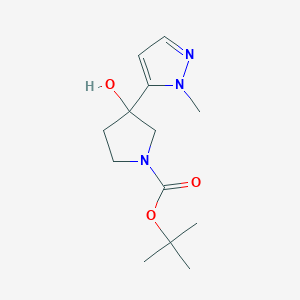
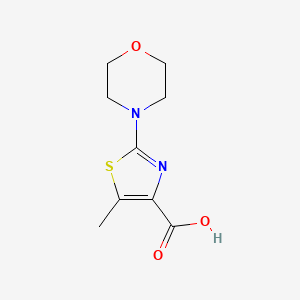

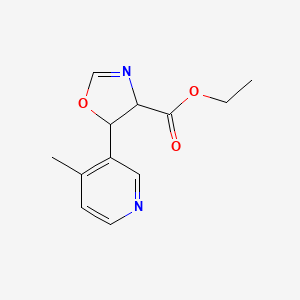
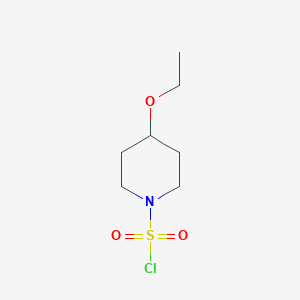
![1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B15260439.png)

![2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B15260461.png)

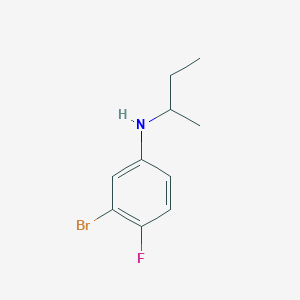
![2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B15260487.png)
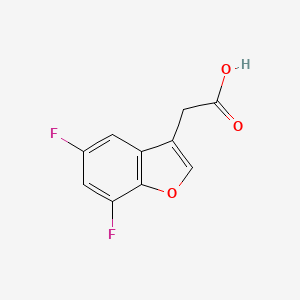
![2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15260496.png)
